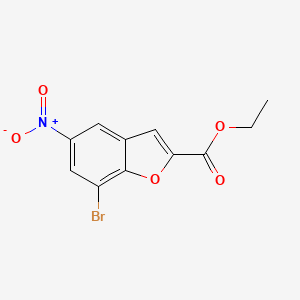

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBVSVIGEANFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703329 | |

| Record name | Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010072-35-1 | |

| Record name | Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

An In-Depth Technical Guide to the

This guide provides a comprehensive, technically detailed methodology for the synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The structure of this guide is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

This compound is a polysubstituted benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The specific substitution pattern of this target molecule—a bromine atom, a nitro group, and an ethyl ester—provides multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds for biological screening.

A direct, single-pot synthesis for this specific molecule is not prominently described in the literature. Therefore, a robust and logical multi-step approach is required. The most effective strategy involves the initial synthesis of a key intermediate, a substituted salicylaldehyde, followed by a cyclization reaction to construct the benzofuran ring system.

This proposed synthesis is divided into two primary stages:

-

Stage 1: Synthesis of the Key Precursor: 2-Hydroxy-3-bromo-5-nitrobenzaldehyde. This stage focuses on the regioselective functionalization of a phenolic starting material to install the necessary bromo, nitro, and formyl groups in the correct positions.

-

Stage 2: Annulation to this compound. This stage involves the reaction of the synthesized salicylaldehyde with an appropriate C2-building block to form the furan ring and introduce the ethyl carboxylate moiety.

The overall synthetic workflow is depicted below.

Caption: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 2-Hydroxy-3-bromo-5-nitrobenzaldehyde

The cornerstone of this synthesis is the preparation of the correctly substituted salicylaldehyde precursor. The chosen route begins with 4-nitrophenol, a readily available starting material. The electron-withdrawing nature of the nitro group and the activating, ortho-, para-directing effect of the hydroxyl group are leveraged to control the regioselectivity of the subsequent bromination and formylation steps.

Step 1.1: Bromination of 4-Nitrophenol

Causality: The hydroxyl group of 4-nitrophenol is a strong activating group, directing electrophilic substitution to the positions ortho to it (positions 2 and 6). The nitro group is a deactivating, meta-directing group. The combined effect strongly favors the introduction of bromine at the 2-position. Performing this reaction in a polar solvent like acetic acid facilitates the electrophilic bromination.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is typically monitored for completion by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is poured into cold water to precipitate the product.

-

The solid product, 2-bromo-4-nitrophenol, is collected by filtration, washed with water to remove residual acid, and dried.[3] Recrystallization from ethanol or aqueous acetic acid can be performed for further purification if necessary.[4]

Step 1.2: Ortho-Formylation of 2-Bromo-4-nitrophenol

Causality: The introduction of the aldehyde group (formylation) is directed to the position ortho to the powerful hydroxyl activating group. Of the two available ortho positions (3 and 5), position 5 is sterically hindered by the adjacent bromine atom. Therefore, formylation is highly favored at the 3-position. The Hansen and Skattebøl modification of the Duff reaction provides a high-yielding and regioselective method for the ortho-formylation of phenols using paraformaldehyde and magnesium chloride with a base like triethylamine (TEA).[5]

Protocol:

-

To a flask containing anhydrous tetrahydrofuran (THF), add magnesium chloride and triethylamine.

-

Add paraformaldehyde to the stirred mixture.

-

Add a solution of 2-bromo-4-nitrophenol in anhydrous THF dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and acidify with aqueous HCl (e.g., 1N).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxy-3-bromo-5-nitrobenzaldehyde. Purification can be achieved by column chromatography on silica gel.

Stage 2:

This final stage involves the construction of the furan ring onto the salicylaldehyde precursor. The reaction of a salicylaldehyde with an α-halo ester in the presence of a base is a classic and efficient method for synthesizing benzofuran-2-carboxylates.[6][7][8]

Causality: The reaction proceeds via a tandem sequence. First, the basic conditions (potassium carbonate) deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an O-alkylation step. The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of the aromatic furan ring.

Caption: Key steps in the benzofuran ring formation.

Protocol:

-

Combine 2-hydroxy-3-bromo-5-nitrobenzaldehyde, ethyl bromoacetate, and anhydrous potassium carbonate in a suitable solvent such as acetonitrile or 2-butanone.[6][8]

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a pure solid.

Data Summary

The following table summarizes the key components and expected outcomes for this synthetic pathway.

| Step | Starting Material | Key Reagents | Product | Expected Yield Range |

| 1.1 | 4-Nitrophenol | Br₂, Glacial Acetic Acid | 2-Bromo-4-nitrophenol | 90-98%[4] |

| 1.2 | 2-Bromo-4-nitrophenol | Paraformaldehyde, MgCl₂, TEA | 2-Hydroxy-3-bromo-5-nitrobenzaldehyde | 70-90%[5] |

| 2 | 2-Hydroxy-3-bromo-5-nitrobenzaldehyde | Ethyl Bromoacetate, K₂CO₃ | This compound | 75-85%[6][8] |

Trustworthiness and Validation

The protocols described herein are built upon well-established and frequently cited reactions in synthetic organic chemistry. Each step constitutes a self-validating system:

-

Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

-

Chromatographic Monitoring: TLC is essential for monitoring reaction progress, ensuring the complete consumption of starting materials and identifying the formation of the desired product.

-

Physical Characterization: The melting point of the crystalline final product should be determined and compared with any available literature values to confirm its identity and purity.[9][10]

By adhering to these validation steps, researchers can ensure the integrity of their synthetic process and the quality of the final compound.

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Rasayan Journal. [Link]

-

Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. (2021). Journal of Organic Chemistry. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PubMed Central. [Link]

-

Methods for the preparation of 2-nitrobenzofurans. (n.d.). ProQuest. [Link]

-

Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. [Link]

-

Perkin rearrangement. (n.d.). Wikipedia. [Link]

-

Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. (n.d.). Oxford Academic. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

-

Role of addition compounds in the halogenation of benzofurans and benzothiophens. (n.d.). Royal Society of Chemistry. [Link]

-

Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. (n.d.). ResearchGate. [Link]

-

Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. (n.d.). ResearchGate. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health. [Link]

-

Methods for the preparation of 2-nitrobenzofurans. (n.d.). ResearchGate. [Link]

-

(PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (n.d.). ResearchGate. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. (n.d.). MDPI. [Link]

-

Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. (n.d.). Thieme. [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online. [Link]

-

ortho-Formylation of phenols. (n.d.). Organic Syntheses. [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of Substituted 3-Formyl Chromones. (n.d.). Asian Journal of Chemistry. [Link]

-

2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. [Link]

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PubMed Central. [Link]

-

4-bromo-2-nitrophenol. (n.d.). ChemSynthesis. [Link]

-

SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. (n.d.). Acta Chimica Sinica. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Brom-5-nitro-benzofuran-2-carbonsaeure-aethylester; this compound; 7-bromo-5-nitro-benzofuran-2-carboxylic acid ethyl ester | Chemrio [chemrio.com]

- 10. 1010072-35-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate (CAS Number: 1010072-35-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical properties, a robust synthesis protocol, spectroscopic analysis, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: The Benzofuran Scaffold in Modern Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] First synthesized in 1870, benzofuran derivatives are integral to a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a focal point for drug development programs.[2] The specific compound, this compound, incorporates key pharmacophoric elements—a bromine atom and a nitro group—which are known to modulate the biological and physicochemical properties of heterocyclic systems. The presence of these substituents, combined with the core benzofuran structure, makes this molecule a valuable intermediate for creating diverse chemical libraries and a candidate for biological screening.[3][4]

Physicochemical and Structural Properties

This compound is a polysubstituted benzofuran derivative. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1010072-35-1 | [5] |

| Molecular Formula | C₁₁H₈BrNO₅ | [5] |

| Molecular Weight | 314.09 g/mol | [5] |

| IUPAC Name | Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate | [5] |

| Appearance | Expected to be a solid | [6] |

| Density | 1.663 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

| SMILES | O=C(C1=CC2=CC(=O)=CC(Br)=C2O1)OCC | N/A |

Synthesis and Mechanism

While a direct, published synthesis for this specific molecule is not extensively detailed, a scientifically sound and logical pathway can be constructed based on well-established benzofuran synthesis methodologies.[7][8] The most common and efficient routes involve the cyclization of appropriately substituted phenols.[9][10] The proposed synthesis below follows a classical approach involving O-alkylation of a substituted salicylaldehyde followed by an intramolecular condensation to form the benzofuran ring.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the key intermediate, 3-bromo-2-hydroxy-5-nitrobenzaldehyde.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((3-bromo-2-formyl-4-nitrophenoxy)acetate)

-

Rationale: This step involves a standard Williamson ether synthesis, where the phenoxide ion of the starting salicylaldehyde acts as a nucleophile, displacing the bromide from ethyl bromoacetate.[11] The use of a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

To a solution of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude intermediate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

-

Rationale: This step is an intramolecular condensation reaction. The base (e.g., piperidine) catalyzes the deprotonation of the α-carbon of the acetate moiety, creating a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group, leading to an aldol-type condensation. Subsequent dehydration results in the formation of the furan ring, yielding the stable aromatic benzofuran system.[12]

-

Procedure:

-

Dissolve the purified intermediate from Step 1 (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of a secondary amine base, such as piperidine (0.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Spectroscopic Characterization and Analysis

Confirmation of the structure of the synthesized compound is critical. The following section outlines the expected spectroscopic data based on its chemical structure.

Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Ethyl Ester Protons: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). - Furan Ring Proton: A singlet for the H-3 proton, expected to be in the aromatic region (around 7.5-7.8 ppm). - Benzene Ring Protons: Two doublets in the aromatic region (likely between 8.0-9.0 ppm) corresponding to the H-4 and H-6 protons, showing meta-coupling. |

| ¹³C NMR | - Ester Carbons: Carbonyl carbon (~158-162 ppm), -OCH₂- carbon (~62 ppm), and -CH₃ carbon (~14 ppm). - Benzofuran Ring Carbons: Expect signals for the 9 carbons of the benzofuran core, with quaternary carbons (C-2, C-3a, C-5, C-7, C-7a) and methine carbons (C-3, C-4, C-6). The carbons attached to the nitro group (C-5) and bromine (C-7) will be significantly shifted. |

| IR (Infrared) | - Ester Carbonyl (C=O) Stretch: A strong absorption band around 1720-1740 cm⁻¹. - Nitro (NO₂) Group Stretches: Two strong absorption bands, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹). - C-O-C (Ether) Stretch: A distinct band in the 1000-1300 cm⁻¹ region. - Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A weak to medium band in the 500-600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 313 and 315). The exact mass would confirm the elemental composition. - Fragmentation: Expect loss of the ethoxy group (-OEt, 45 Da) and subsequent loss of carbon monoxide (-CO, 28 Da) from the ester. |

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not just a synthetic curiosity; its structure is rich with features that are highly relevant to drug discovery.

The Role of the Benzofuran Core

The benzofuran scaffold is a cornerstone in the development of therapeutic agents. Its rigid, planar structure allows it to effectively interact with biological targets such as enzymes and receptors. Many FDA-approved drugs and clinical candidates are built upon heterocyclic cores, highlighting their importance in modern medicine.[13]

Structure-Activity Relationship (SAR) Insights

The specific substituents on this molecule are critical for its potential biological activity:

-

Bromo Substituent: Halogen atoms, particularly bromine, are often incorporated into drug candidates to enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, which can aid in crossing biological membranes.[3][14] Studies on other benzofuran series have shown that halogen substitution can significantly enhance cytotoxic activity against cancer cell lines.[3]

-

Nitro Substituent: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the aromatic system. In medicinal chemistry, nitroaromatic compounds have been developed as antimicrobial agents and as bioreductive prodrugs for cancer therapy. Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to cytotoxic species, leading to selective cancer cell killing.

-

Ester Group: The ethyl ester at the 2-position is a key functional handle. It can act as a hydrogen bond acceptor in receptor interactions. Furthermore, it is susceptible to hydrolysis by esterases in vivo, which can be exploited for prodrug design, potentially releasing a more active carboxylic acid metabolite.[12]

Given these features, this compound is a prime candidate for screening in anticancer assays and serves as a versatile starting material for the synthesis of more complex derivatives, such as amides or other esters, to explore and optimize structure-activity relationships.[3][15][16]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not universally available, a hazard assessment can be made based on structurally related compounds.[5][17][18][19]

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17] Avoid formation of dust and aerosols.

-

Potential Hazards:

-

Skin and Eye Irritation: Similar benzofuran derivatives are known to cause skin and serious eye irritation.[18]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[18]

-

Toxicity: Nitroaromatic compounds can have toxicological profiles of concern and should be handled with caution. Organobromides can also present health hazards. Avoid ingestion and inhalation.[17]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its robust synthesis from readily accessible precursors, combined with a structural framework rich in pharmacologically relevant features, makes it a valuable tool for researchers. The strategic placement of bromo, nitro, and ester functionalities provides multiple avenues for chemical elaboration and a strong rationale for its inclusion in screening libraries aimed at discovering new therapeutic agents, particularly in the field of oncology. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically utilize this promising molecule in their research endeavors.

References

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. Retrieved from [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Perkin rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Open. Retrieved from [Link]

-

(PDF) Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. Retrieved from [Link]

-

(PDF) Alkylation of Phenol: A Mechanistic View. (2025). ResearchGate. Retrieved from [Link]

-

2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved from [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.

- PROCESS FOR THE O-ALKYLATION OF PHENOLS. (n.d.). Google Patents.

-

General Synthesis of Polysubstituted Benzo[b]furans. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved from [Link]

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. Retrieved from [Link]

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. (n.d.). PubMed. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Retrieved from [Link]

-

FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PubMed Central. Retrieved from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). SpringerLink. Retrieved from [Link]

-

Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journals. Retrieved from [Link]

- Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.

-

Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. Retrieved from [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. Retrieved from [Link]

-

best synthesis for 3-nitrophenol (C6H5NO3). (n.d.). Reddit. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pharmaxchange.info [pharmaxchange.info]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. fishersci.fr [fishersci.fr]

- 18. aaronchem.com [aaronchem.com]

- 19. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a substituted benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The benzofuran scaffold is a core component of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The specific substitutions of a bromine atom at the 7-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position confer a unique electronic and steric profile to this molecule, suggesting its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a detailed synthetic protocol, and an analysis of the chemical reactivity of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values, such as the melting and boiling points, are not yet experimentally determined for this specific compound and are therefore estimated based on related structures.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈BrNO₅ | [5] |

| Molecular Weight | 314.09 g/mol | [5] |

| CAS Number | 1010072-35-1 | [5] |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | Not available (related compound Ethyl 5-nitrobenzofuran-2-carboxylate has a melting point of 152-156 °C) | [6] |

| Boiling Point | Not available (estimated to be high due to molecular weight and polarity) | N/A |

| Density | 1.663 g/cm³ | [5] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | N/A |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-bromo-5-nitrosalicylaldehyde. The general approach involves the formation of the benzofuran ring via a base-mediated cyclization with a suitable C2-building block. A common and effective method is the reaction of a salicylaldehyde derivative with an α-haloacetate.[7][8]

Synthetic Pathway Overview

Caption: Proposed synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of benzofuran-2-carboxylates from salicylaldehydes.[7][9]

-

Materials:

-

3-bromo-5-nitrosalicylaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-bromo-5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the benzofuran core, the electron-withdrawing nitro group, the bromo substituent, and the ethyl ester.

Reactivity of the Benzofuran Core

The benzofuran ring system is aromatic and can undergo electrophilic substitution reactions. However, the presence of the strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack. The furan ring is generally more reactive than the benzene ring in electrophilic substitutions. The C3 position is the most likely site for electrophilic attack, although the overall reactivity is diminished.[10]

Reactions at the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is a key step in converting this molecule into a versatile intermediate for further functionalization, for example, in the synthesis of fused heterocyclic systems.

Reactions at the Bromo Substituent

The bromine atom at the C7 position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in drug discovery.

Reactions of the Ethyl Ester

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be converted to other functional groups, such as amides, by coupling with amines, or reduced to the corresponding alcohol.

Representative Reaction: Reduction of the Nitro Group

Caption: Reduction of the nitro group to an amine.

Spectroscopic Properties (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 8.5-8.8 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitro group and the bromine atom.

-

δ 8.2-8.5 ppm (d, 1H): Aromatic proton at C6, deshielded by the nitro group.

-

δ 7.5-7.8 ppm (s, 1H): Proton at C3 of the furan ring.

-

δ 4.4-4.6 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl ester.

-

δ 1.4-1.6 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~160 ppm: Carbonyl carbon of the ester.

-

δ ~155 ppm: C7a carbon of the benzofuran ring.

-

δ ~145 ppm: C5 carbon attached to the nitro group.

-

δ ~148 ppm: C2 carbon of the furan ring.

-

δ ~120-130 ppm: Other aromatic carbons (C4, C6, C3a).

-

δ ~115 ppm: C3 carbon of the furan ring.

-

δ ~110 ppm: C7 carbon attached to the bromine.

-

δ ~62 ppm: Methylene carbon (-CH₂-) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Potential Applications in Research and Drug Development

This compound is a promising scaffold for the development of novel bioactive molecules. The benzofuran core is a well-established pharmacophore with a broad range of biological activities.[1][2][3] The presence of the nitro group, a feature found in some antimicrobial and anticancer agents, along with the bromine atom and the ester group, provides multiple points for chemical modification.[4]

Potential research applications include:

-

Anticancer Drug Discovery: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[2][4] This molecule can serve as a starting point for the synthesis of new derivatives to be screened against various cancer cell lines.

-

Antimicrobial Agent Development: Substituted benzofurans have shown promising antibacterial and antifungal properties.[1] The unique substitution pattern of this molecule could lead to the discovery of novel antimicrobial agents.

-

Development of Molecular Probes and Materials: The fluorescent properties of some benzofuran derivatives make them suitable for use as molecular probes. The reactivity of the bromo and nitro groups allows for conjugation to other molecules or polymers for materials science applications.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and an analysis of its chemical reactivity. The versatile nature of this molecule, with multiple sites for chemical modification, makes it an attractive building block for the synthesis of a diverse library of compounds for biological screening and the development of novel functional materials. Further experimental investigation into its properties and reactivity is warranted to fully explore its potential.

References

-

Bowden, K., & Battah, S. (Year). Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids. Journal Name, Volume(Issue), pages. [Link]

-

Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC, Volume(Issue), pages. [Link]

-

Wikipedia. (n.d.). Perkin rearrangement. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Reddy, T. J., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-775. [Link]

-

Tan, T. H., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Tap chi Khoa hoc & Cong nghe, 6(1), 81-85. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26366. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Fujita, M., et al. (2007). Supporting Information. Wiley-VCH. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Reddy, M. S., et al. (2012). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 2(1), 243-248. [Link]

-

Sharma, S., et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(16), 2249-2275. [Link]

-

Chegondi, R., et al. (2017). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 15(48), 10173-10177. [Link]

-

Kumar, S., et al. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4618-4637. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

Jolit, A., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(23), 5707. [Link]

-

Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(14), 3328. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

-

Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-25. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. (n.d.). 7-Bromo-5-cyanomethyl-2-nitro-3-phenylbenzofuran. [Link]

-

ChemSynthesis. (n.d.). methyl 2-nitro-1-benzofuran-5-carboxylate. [Link]

-

Yadav, Y., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1). [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE CAS#: 69604-00-8 [m.chemicalbook.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. The unique scaffold of this particular molecule, featuring a bromine atom and a nitro group on the benzene ring, coupled with an ethyl ester at the 2-position of the furan ring, suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity, making it a compelling target for investigation in drug discovery programs. This guide provides an in-depth overview of its molecular structure, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar benzofuran core. The electron-withdrawing nature of the nitro group at the 5-position and the bromo group at the 7-position significantly influences the electron density distribution within the aromatic system. The ethyl carboxylate group at the 2-position is a key functional moiety that can be readily modified for the synthesis of derivatives.

| Property | Value | Source |

| CAS Number | 1010072-35-1 | N/A |

| Molecular Formula | C₁₁H₈BrNO₅ | N/A |

| Molecular Weight | 314.09 g/mol | N/A |

| Density | 1.663 g/cm³ | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established pathway for benzofuran formation, commencing with a substituted salicylaldehyde. The logical and experimentally validated approach involves the reaction of 3-bromo-5-nitrosalicylaldehyde with diethyl bromomalonate.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3-bromo-5-nitrosalicylaldehyde

-

Diethyl bromomalonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-bromo-5-nitrosalicylaldehyde (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add diethyl bromomalonate (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen, facilitating the subsequent attack on the electrophilic carbon of diethyl bromomalonate.

-

Solvent (DMF or Acetone): A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the reaction without participating in it.

-

Heat: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization step that forms the furan ring.

Analytical Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Characterization Workflow

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the benzene ring. The coupling constants would be small (J ≈ 2-3 Hz) due to meta-coupling.

-

Furan Proton: A singlet around δ 7.0-7.5 ppm for the proton at the 3-position of the furan ring.

-

Ethyl Ester Protons: A quartet (δ 4.3-4.5 ppm) for the -OCH₂- group and a triplet (δ 1.3-1.5 ppm) for the -CH₃ group, showing the characteristic ethyl group splitting pattern.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic and Furan Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzofuran ring system. The carbons attached to the bromine, nitro, and oxygen atoms will have distinct chemical shifts.

-

Ethyl Ester Carbons: A signal around δ 60-65 ppm for the -OCH₂- carbon and a signal around δ 14-16 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

C-O-C Stretch (Benzofuran): Absorption bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands in their respective regions.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (314 g/mol for ⁷⁹Br and 316 g/mol for ⁸¹Br, in a roughly 1:1 ratio).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and carbon monoxide (-CO) from the ester functionality. Fragmentation of the nitro group (-NO₂) is also expected.

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound are frequently associated with significant biological activities.

Anticancer Potential

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives. The presence of halogen atoms, such as bromine, and nitro groups on the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[1] These substitutions can influence the molecule's ability to interact with biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The ethyl ester at the 2-position provides a convenient handle for the synthesis of a library of amide or other ester derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.

Antimicrobial Activity

Nitro-substituted heterocyclic compounds, including nitrofurans and nitrobenzofurans, are known for their broad-spectrum antimicrobial activity. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA. The bromo-substituent may further enhance the lipophilicity and cell permeability of the compound, potentially increasing its antimicrobial efficacy. Therefore, this compound represents a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with significant potential in the field of drug discovery. Its structural features suggest promising anticancer and antimicrobial properties, making it a valuable lead compound for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry and biology of this intriguing benzofuran derivative and its analogs. Future studies focusing on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this molecular scaffold.

References

-

Molecules. 2019;24(8):1529.

-

RSC Advances. 2023;13:11385-11406.

-

RSC Advances. 2019;9:25362-25384.

-

Future Journal of Pharmaceutical Sciences. 2022;8(1):12.

-

Molecules. 2019;24(8):1529.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzofurans

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties, drive the continuous development of novel synthetic routes to access functionally diverse derivatives.[2] Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a highly functionalized benzofuran derivative that serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a detailed technical overview of the key starting materials and a robust synthetic methodology for its preparation.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several established methods for benzofuran ring formation. A logical and efficient strategy involves the cyclization of a suitably substituted phenolic precursor. The most direct approach relies on the reaction of a substituted salicylaldehyde with an α-haloester, a variant of the Rap-Stoermer reaction.[3][4][5] This method offers a convergent synthesis where the key aromatic substitutions are established on a readily available starting material prior to the construction of the furan ring.

Our retrosynthetic analysis points to 3-bromo-5-nitrosalicylaldehyde as the pivotal starting material. This commercially available compound already possesses the required bromine and nitro substituents in the correct positions on the benzene ring. The second key reagent is an ethyl haloacetate derivative, such as ethyl bromoacetate or diethyl bromomalonate , which will form the furan ring and introduce the ethyl carboxylate group at the 2-position.

Starting Materials: Properties and Procurement

A successful synthesis begins with well-characterized starting materials. The primary precursors for the synthesis of this compound are detailed below.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3-Bromo-5-nitrosalicylaldehyde |  | C₇H₄BrNO₄ | 246.02 | 16789-84-7 | Yellow solid, m.p. 146-149 °C. Commercially available from various suppliers.[6][7][8] |

| Ethyl Bromoacetate |  | C₄H₇BrO₂ | 167.00 | 105-36-2 | Colorless to yellowish liquid, lachrymator. Commercially available. |

| Diethyl Bromomalonate |  | C₇H₁₁BrO₄ | 239.06 | 685-87-0 | Colorless liquid. Commercially available.[9] |

| Potassium Carbonate | K₂CO₃ | K₂CO₃ | 138.21 | 584-08-7 | White solid, used as a base. |

| Acetone / DMF | C₃H₆O / C₃H₇NO | - | - | - | Common reaction solvents. |

Synthetic Workflow and Experimental Protocol

The synthesis of this compound is achieved through a one-pot cyclization reaction. The following workflow and protocol provide a detailed guide for its laboratory-scale preparation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrosalicylaldehyde (1.0 eq.).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Addition of Ester: To the stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Mechanistic Insights

The formation of the benzofuran ring proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-bromo-5-nitrosalicylaldehyde by potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an O-alkylation step. The subsequent intramolecular aldol-type condensation between the aldehyde group and the enolizable ester, followed by dehydration, leads to the formation of the furan ring.

Reaction Mechanism Diagram

Caption: Mechanism of the Rap-Stoermer reaction for benzofuran synthesis.

Conclusion

The synthesis of this compound is readily achievable through a robust and efficient one-pot procedure. The judicious choice of commercially available 3-bromo-5-nitrosalicylaldehyde as the starting material significantly streamlines the synthetic process. The Rap-Stoermer reaction with ethyl bromoacetate provides a reliable method for the construction of the benzofuran ring system. This in-depth guide provides the necessary technical details for researchers and scientists to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Journal of Chemical Sciences, 2012 , 124(1), 237-241. [Link]

-

Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 2022 , 7(30), e202202243. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 2023 , 28(3), 1387. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019 , 24(8), 1581. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019 , 9(47), 27552-27575. [Link]

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010 , 66(Pt 1), o103. [Link]

-

3-Bromo-5-nitrosalicylaldehyde. PubChem Compound Summary for CID 519307. [Link]

-

3-Bromo-5-nitrosalicylaldehyde. Amerigo Scientific. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017 , 9(5), 210-220. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. L07071.14 [thermofisher.com]

- 8. 3-Bromo-5-nitrosalicylaldehyde - Amerigo Scientific [amerigoscientific.com]

- 9. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Nitrobenzofuran Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Nitrobenzofuran Derivatives

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1][2] Found in numerous natural products and synthetic compounds, benzofuran derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5] When this versatile core is functionalized with a nitro (NO₂) group, a potent electron-withdrawing moiety, the resulting nitrobenzofuran derivatives gain unique physicochemical and biological characteristics. The nitro group is often a "bio-activatable" feature; its enzymatic reduction within target cells can generate reactive nitrogen species that are cytotoxic, forming the basis of the antimicrobial and antiparasitic activity for many of these compounds.[6][7] This guide provides a technical overview of the synthesis, diverse biological activities, and structure-activity relationships of nitrobenzofuran derivatives, offering insights for researchers in medicinal chemistry and drug development.

Core Synthesis Strategies

The biological evaluation of nitrobenzofuran derivatives is predicated on their efficient chemical synthesis. Several methods have been established, with two of the most widely used being the condensation of salicylic aldehydes with bromonitromethane and the oxidation of 2-(2-nitroethyl)phenols.[8] Electrophilic nitration of the parent benzofuran ring is also employed, though it can sometimes lead to mixtures of products.[8]

A common and effective route involves a Wittig-type reaction, which allows for the construction of the benzofuran ring system with concurrent installation of desired substituents. This multi-step process provides a versatile pathway to a variety of derivatives.

Workflow: Synthesis via Wittig Reaction

The following diagram illustrates a generalized workflow for synthesizing 2-phenylbenzofuran derivatives, a common subclass investigated for biological activity.

Caption: Reductive activation of nitrobenzofurans by bacterial nitroreductases. [7]

| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |

| 5-Nitro-isatin Hybrids | MRSA | 1 - 8 | [9] |

| Sulphonyl Derivatives | Enterococcus Faecalis | Potent at 50 | [10] |

| 5-Nitroimidazole Analogues | S. aureus, K. pneumoniae | Remarkable Inhibition | [11] |

Anticancer Activity

The benzofuran scaffold is present in many compounds with potent anticancer properties. [12][13]The addition of a nitro group can enhance this activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. [14][15][16] Studies on nitrobenzofurazan derivatives, for example, have shown they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [14]A benzofuran-linked 3-nitrophenyl chalcone derivative was found to selectively induce apoptosis in colon cancer cells (HCT-116) and arrest the cell cycle in the G0/G1 phase. [15]This selectivity for cancer cells over healthy cells is a critical attribute for potential therapeutic agents. [15]

Caption: Dual induction of apoptosis by certain nitrobenzofuran derivatives. [14][15]

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 µM | [15] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 µM | [15] |

| 5-Nitro-isatin Hybrid 3 | HCT 116 (Colon) | 1.62 µM | [9] |

| NBDHEX (Nitrobenzoxadiazole) | K562 (Leukemia) | Submicromolar | [17] |

Antiparasitic Activity

Nitro-heterocyclic compounds are mainstays in the treatment of parasitic infections. [18]Nifurtimox, a nitrofuran, is used to treat Chagas disease caused by Trypanosoma cruzi. [19]The mechanism is believed to be similar to the antimicrobial action, involving parasite-specific nitroreductases that generate lethal reactive species. [20] Nitrobenzofuran derivatives have shown promise against a range of parasites. For example, 3,5,6-trimethyl-2-nitrobenzofuran has anthelmintic activity. [8]Nifuroxazide, a nitrofuran derivative, exhibits trypanocidal and leishmanicidal activities. [19]Furthermore, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have demonstrated potent activity against Leishmania donovani amastigotes, with their bioactivation being mediated by parasitic nitroreductases (NTR1 and NTR2). [20]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For nitrobenzofuran derivatives, SAR studies have revealed key insights:

-

Position of the Nitro Group: The position of the nitro group on the benzofuran ring system is critical. In a study of nitroimidazole-benzofuranone hybrids, 5-nitroimidazole analogues showed remarkable antibacterial activity, whereas the corresponding 4-nitroimidazole analogues were ineffective, highlighting the importance of the nitro group's electronic and steric environment. [11]* Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran core significantly modulate activity. For anticancer agents, halogenation or the addition of bulky groups like morpholinyl-substituted phenethyl rings can dramatically enhance antiproliferative effects. [16]* Hybridization: Combining the nitrobenzofuran scaffold with other pharmacologically active moieties (e.g., chalcones, triazoles, isatin) is a successful strategy to enhance potency and selectivity. [9][15][16]These hybrid molecules can engage multiple biological targets, leading to synergistic effects. [16]

Experimental Protocol: Synthesis and Cytotoxicity Screening

This section provides a representative, step-by-step methodology for the synthesis of a nitro-substituted 2-phenylbenzofuran and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of 5-Nitro-2-phenylbenzofuran

This protocol is adapted from general procedures for Wittig-based benzofuran synthesis. [21]

-

Preparation of (2-hydroxy-5-nitrobenzyl)triphenylphosphonium bromide:

-

Causality: This step creates the phosphonium ylide precursor required for the Wittig reaction.

-

a. A mixture of 2-hydroxy-5-nitrobenzyl alcohol (10 mmol) and triphenylphosphine hydrobromide (10 mmol) in acetonitrile (25 mL) is stirred under reflux for 2 hours.

-

b. The reaction mixture is cooled to room temperature. The solid that forms is collected by filtration and washed with cold acetonitrile to yield the desired phosphonium salt.

-

-

Wittig Reaction and Intramolecular Cyclization:

-

Causality: The ylide, formed in situ, reacts with benzoyl chloride. The subsequent intramolecular cyclization and elimination of triphenylphosphine oxide forms the furan ring. Triethylamine (Et₃N) acts as the base to deprotonate the phosphonium salt.

-

a. A mixture of the phosphonium salt from Step 1 (1.1 mmol) and benzoyl chloride (1.1 mmol) is suspended in a solvent mixture of toluene (20 mL) and triethylamine (0.5 mL).

-

b. The mixture is stirred under reflux for 2 hours.

-

c. The precipitate (triethylammonium bromide) is removed by filtration.

-

d. The filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-nitro-2-phenylbenzofuran.

-

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a synthesized compound on a cancer cell line (e.g., HCT-116). [15]

-

Cell Culture and Seeding:

-

Causality: Establishes a viable and reproducible monolayer of cancer cells for testing.

-

a. Human colon cancer cells (HCT-116) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

b. Cells are harvested and seeded into a 96-well plate at a density of ~5,000 cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

Causality: Exposes the cells to a range of compound concentrations to determine the dose-response relationship.

-

a. The synthesized nitrobenzofuran derivative is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO in media) is also prepared.

-

b. The medium from the cell plates is removed, and 100 µL of the diluted compound solutions (and controls) are added to the respective wells.

-

c. The plate is incubated for 48 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Causality: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

a. After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours.

-

b. The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Causality: Quantifies the amount of formazan product to determine cell viability.

-

a. The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

b. Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Validation: The experiment should be performed in triplicate and repeated at least twice to ensure reproducibility.

-

Conclusion and Future Perspectives

Nitrobenzofuran derivatives represent a versatile and potent class of biologically active compounds. Their efficacy is often rooted in the bio-reductive activation of the nitro group, a mechanism that can be exploited for selective toxicity against microbes, parasites, and cancer cells. The core benzofuran scaffold provides a rich template for synthetic modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties through structure-activity relationship studies.

Future research should focus on designing novel hybrid molecules that target multiple pathways simultaneously to overcome drug resistance. A deeper investigation into the specific nitroreductases involved in activation within different pathogens and cancer types could lead to the development of highly targeted pro-drugs. With continued synthetic innovation and mechanistic investigation, nitrobenzofuran derivatives hold significant promise as lead compounds for the next generation of therapeutic agents.

References

- EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.). Google.

- Methods for the preparation of 2-nitrobenzofurans - ProQuest. (n.d.). ProQuest.

- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). MDPI.

- Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors - Sciforum. (n.d.). Sciforum.

- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). National Institutes of Health.

- Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica.

- (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). National Institutes of Health.

- Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents. (n.d.). MDPI.

- Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. (2007). PubMed.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Institutes of Health.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). ResearchGate.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). Semantic Scholar.

- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (2022). PubMed.

-

Structures of synthetic benofuran derivatives I–V with anticancer activity.[6] (n.d.). ResearchGate. Retrieved January 22, 2026, from

- Structures of some natural benzofuran derivatives with anticancer activities. (n.d.). ResearchGate.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

- Bioactive Benzofuran derivatives: A review. (n.d.). PubMed.

- Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. (2023). MDPI.

- Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.

- Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). PubMed.

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). PubMed.

- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). ResearchGate.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry.

- Nitrofurans, a Group of Synthetic Antibiotics, With a New Mode of Action: Discrimination of Specific Messenger RNA Classes. (1976). PubMed.

- Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.

- Benzofuran derivatives with antifungal activity. (n.d.). ResearchGate.